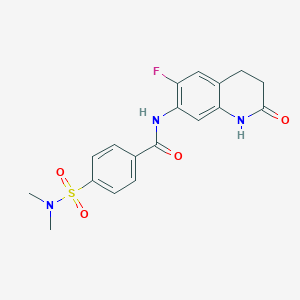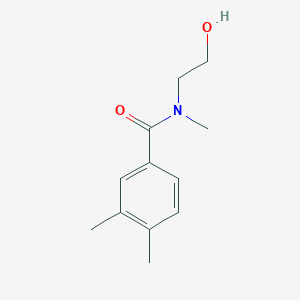
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that was first discovered in 1947. It is used to treat various bacterial infections, including meningitis, typhoid fever, and respiratory tract infections. Chloramphenicol has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol works by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. This prevents the synthesis of new proteins, which are necessary for bacterial growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by preventing protein synthesis. It has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell proliferation. 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been shown to have a low toxicity profile and is generally well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has several advantages for lab experiments. It is a broad-spectrum antibiotic that can be used to treat a wide range of bacterial infections. It has also been extensively studied for its mechanism of action and biochemical and physiological effects. However, there are some limitations to using 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol in lab experiments. It has been shown to have some potential side effects, including the development of aplastic anemia. It is also not effective against all types of bacteria, and resistance to 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been reported in some bacterial strains.
Direcciones Futuras
There are several future directions for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol research. One area of interest is the development of new and more effective antibiotics that can overcome bacterial resistance. Another area of interest is the investigation of 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol could lead to more efficient and cost-effective production of this important antibiotic.
Conclusion:
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol is a broad-spectrum antibiotic that has been extensively studied for its mechanism of action and biochemical and physiological effects. It has been used to treat a wide range of bacterial infections and has several advantages for lab experiments. However, there are also some limitations to using 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol, including the potential for side effects and bacterial resistance. Future research directions for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol include the development of new antibiotics, investigation of its immunomodulatory effects, and the development of more efficient synthesis methods.
Métodos De Síntesis
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol can be synthesized through various methods, including the reaction of p-nitrophenol with thionyl chloride, followed by the reaction with N-methyl-N-(2-hydroxyethyl)amine. Another method involves the reaction of chloroacetyl chloride with N-methyl-N-(2-hydroxyethyl)amine, followed by the reaction with p-nitrophenol. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been extensively studied for its antimicrobial properties. It has been used to treat a wide range of bacterial infections, including those caused by gram-negative and gram-positive bacteria. It has also been used to treat infections caused by anaerobic bacteria. 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been used in both in vitro and in vivo studies to investigate its mechanism of action and biochemical and physiological effects.
Propiedades
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZYTYVQOOLUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)



![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)



![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)
